

# Bodipy 8-Chloromethane CAS number and molecular weight.

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Compound of Interest

Compound Name: Bodipy 8-Chloromethane

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## An In-depth Technical Guide to BODIPY 8-Chloromethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BODIPY 8-Chloromethane**, a versatile fluorescent probe for biological research. It covers its fundamental properties, chemical reactivity, and applications in labeling biomolecules for cellular imaging and analysis.

### **Core Properties of BODIPY 8-Chloromethane**

**BODIPY 8-Chloromethane** is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These dyes are known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][2] The key characteristics of **BODIPY 8-Chloromethane** are summarized in the table below.



| Property          | Value                                      | Reference |
|-------------------|--|-----------|
| CAS Number        | 208462-25-3                                | [3]       |
| Molecular Weight  | 296.55 g/mol                               | [3]       |
| Molecular Formula | C14H16BClF2N2                              | [3]       |
| Appearance        | Solid                                      |           |
| Solubility        | Soluble in organic solvents like DMSO, DMF | [4]       |

## **Reactivity and Bioconjugation**

The key feature of **BODIPY 8-Chloromethane** for biological applications is the reactive chloromethyl group at the 8-position (meso-position) of the BODIPY core. This group acts as a moderately reactive electrophile, making it suitable for conjugation to various nucleophilic groups found in biomolecules.

#### **Reaction with Thiols**

The primary application of the 8-chloromethyl group is its reaction with sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins.[5][6][7][8] This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of proteins at cysteine residues.

## Experimental Protocol: Labeling a Protein with BODIPY 8-Chloromethane

This protocol provides a general procedure for labeling a protein containing accessible cysteine residues. Optimization may be required for specific proteins and applications.

#### Materials:

- Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-7.5)
- BODIPY 8-Chloromethane



- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) optional, for reducing disulfide bonds
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

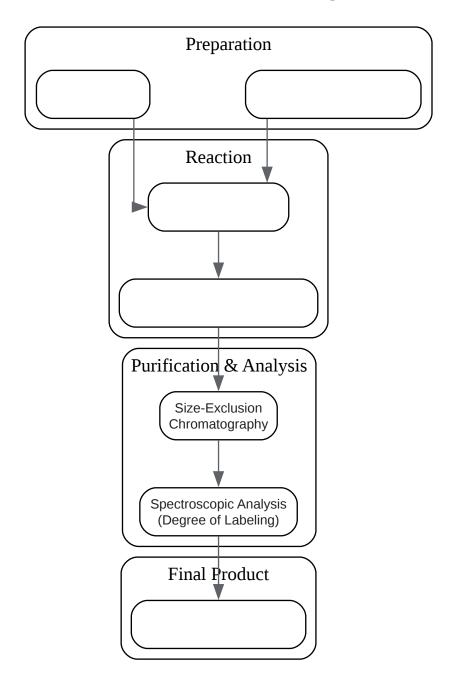
#### Procedure:

- Protein Preparation:
  - If the protein has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.
  - Remove the excess reducing agent using a desalting column.
- Dye Preparation:
  - Prepare a stock solution of BODIPY 8-Chloromethane in anhydrous DMF or DMSO at a concentration of 1-10 mM.
- Conjugation Reaction:
  - To the protein solution, add a 10- to 20-fold molar excess of the BODIPY 8 Chloromethane stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.
  - Collect the fractions containing the labeled protein.



- · Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the BODIPY dye's absorbance maximum (around 500 nm).

## **Logical Workflow for Protein Labeling**



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Caption: Workflow for labeling a protein with **BODIPY 8-Chloromethane**.

## **Application in Studying Signaling Pathways**

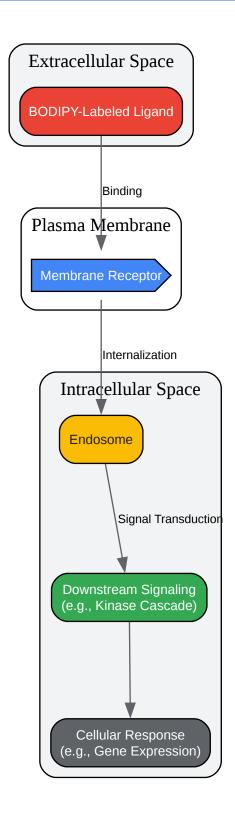
Fluorescently labeled biomolecules are crucial tools for elucidating cellular signaling pathways. By conjugating **BODIPY 8-Chloromethane** to a protein, antibody, or ligand involved in a specific pathway, researchers can visualize its localization, trafficking, and interactions within living cells using fluorescence microscopy.

For example, a protein involved in a signaling cascade can be labeled to study its translocation from the cytoplasm to the nucleus upon pathway activation. Similarly, a labeled ligand can be used to track the internalization and downstream signaling of its receptor.

#### **Example Signaling Pathway Visualization**

The following diagram illustrates a generic signaling pathway where a BODIPY-labeled ligand is used to track receptor-mediated endocytosis and subsequent downstream signaling.





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Caption: Visualization of a signaling pathway using a BODIPY-labeled ligand.



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